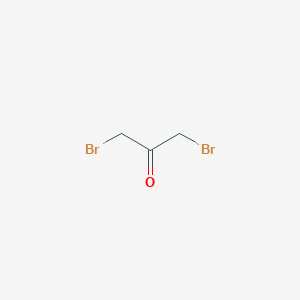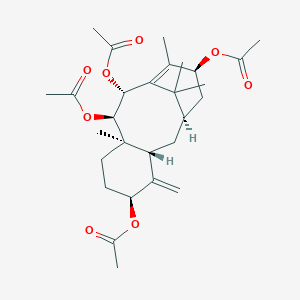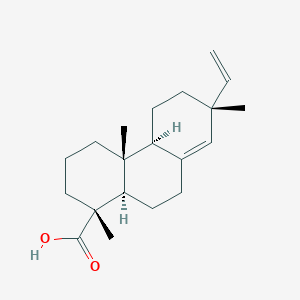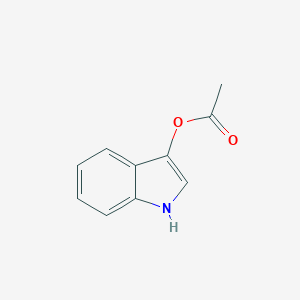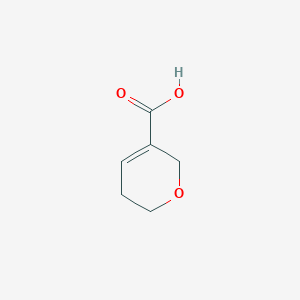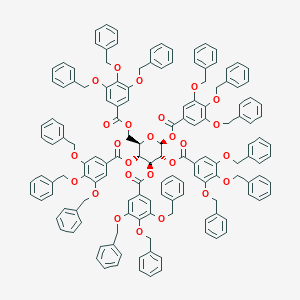
1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose" is a chemically modified form of glucopyranose, which is a glucose molecule with a pyranose (six-membered ring) structure. The modification involves the addition of galloyl groups protected by benzyl groups, which can influence its chemical and physical properties significantly.
Synthesis Analysis
The synthesis of structurally similar galloylated glucopyranose derivatives often involves the reaction of glucopyranose with gallic acid derivatives, followed by protective benzyl group addition. For example, the synthesis of 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose involves reacting glucopyranose with tri-O-benzylgallic acid, followed by catalytic hydrogenation to remove the benzyl protecting groups, yielding the galloylated product in significant yield (Chen, Hagerman, & Minto, 2003).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques for analyzing the molecular structure of carbohydrate derivatives. The crystal structure of related compounds can reveal details about the stereochemistry and conformation of the sugar ring and the positioning of substituent groups (Haines & Hughes, 2007).
Chemical Reactions and Properties
The chemical reactivity of galloylated glucopyranose derivatives can include reactions at the galloyl moieties or the glucose core. For instance, photo-bromination of carbohydrate derivatives has been explored for the functionalization of glucopyranose molecules (Ferrier & Tyler, 1980). Such reactions can lead to the introduction of new functional groups, altering the molecule's chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be influenced by the degree of substitution and the nature of the substituents. For carbohydrate derivatives, modifications like benzoylation and benzylation can significantly affect these properties (Lezerovich, Gros, Sproviero, & Deulofeu, 1966).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The compound 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose has been synthesized and characterized through various chemical processes. Chen, Hagerman, and Minto (2003) described the synthesis of this compound starting from [U-14C] glucopyranose, leading to a 54% overall yield after catalytic hydrogenation to remove benzyl groups, showcasing its pivotal role in synthetic organic chemistry (Chen, Hagerman, & Minto, 2003). Additionally, Haines and Hughes (2007) conducted X-ray diffraction analysis to determine the crystal structures of related compounds, providing insights into their molecular configurations and interactions (Haines & Hughes, 2007).
Interaction with Biological Membranes
Beretta, Artali, Caneva, and Maffei Facino (2011) investigated the compound's conformation and interaction with simulated phospholipid bilayers, indicating its potential implications in understanding membrane dynamics and the role of polyphenolic compounds in medicinal herbs (Beretta et al., 2011).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C146H122O26/c147-141(117-76-122(152-86-102-46-16-1-17-47-102)133(162-96-112-66-36-11-37-67-112)123(77-117)153-87-103-48-18-2-19-49-103)167-101-132-138(169-142(148)118-78-124(154-88-104-50-20-3-21-51-104)134(163-97-113-68-38-12-39-69-113)125(79-118)155-89-105-52-22-4-23-53-105)139(170-143(149)119-80-126(156-90-106-54-24-5-25-55-106)135(164-98-114-70-40-13-41-71-114)127(81-119)157-91-107-56-26-6-27-57-107)140(171-144(150)120-82-128(158-92-108-58-28-7-29-59-108)136(165-99-115-72-42-14-43-73-115)129(83-120)159-93-109-60-30-8-31-61-109)146(168-132)172-145(151)121-84-130(160-94-110-62-32-9-33-63-110)137(166-100-116-74-44-15-45-75-116)131(85-121)161-95-111-64-34-10-35-65-111/h1-85,132,138-140,146H,86-101H2/t132-,138-,139+,140-,146+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBOPZWOODFFKH-JKUAIIEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5C(C(C(C(O5)OC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)OC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C146H122O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583221 |
Source


|
| Record name | 1,2,3,4,6-Pentakis-O-[3,4,5-tris(benzyloxy)benzoyl]-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2292.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose | |
CAS RN |
122625-60-9 |
Source


|
| Record name | 1,2,3,4,6-Pentakis-O-[3,4,5-tris(benzyloxy)benzoyl]-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)
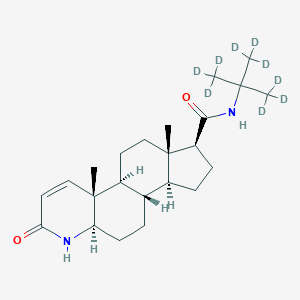
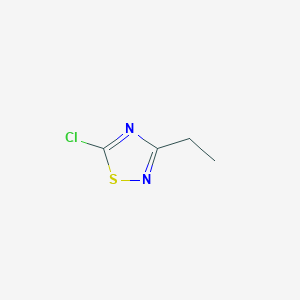
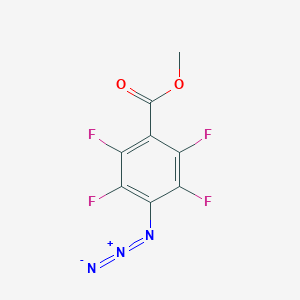
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
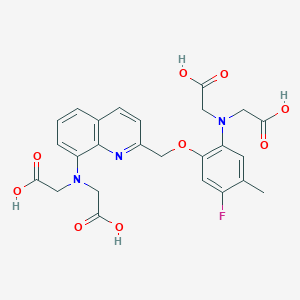
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)

